molecular formula C7H6F3NO2 B1409569 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol CAS No. 1227602-10-9

2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol

Cat. No.: B1409569
CAS No.: 1227602-10-9
M. Wt: 193.12 g/mol
InChI Key: YKRPPKHIXIKQAP-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a hydroxyl group at the second position, a trifluoromethyl group at the fifth position, and a methanol group at the third position on the pyridine ring. It is known for its applications in various fields, including catalysis, drug design, molecular recognition, and natural product synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Introduction of Hydroxyl Group: A hydroxyl group is introduced at the second position of the pyridine ring through a hydroxylation reaction.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced at the fifth position using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Introduction of Methanol Group: The methanol group is introduced at the third position through a methylation reaction using methanol or methylating agents.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysts: Use of specific catalysts to enhance the reaction rate and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to achieve the desired product.

    Purification: Employing purification techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules. The trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in target proteins. The hydroxyl and methanol groups contribute to hydrogen bonding and electrostatic interactions, facilitating binding to active sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol is unique due to the specific arrangement of functional groups on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methanol groups, along with the trifluoromethyl group, allows for versatile reactivity and interactions with various molecular targets.

Properties

IUPAC Name

3-(hydroxymethyl)-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)5-1-4(3-12)6(13)11-2-5/h1-2,12H,3H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRPPKHIXIKQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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